molecular formula C12H19NO2S B2495627 N,4-dipropylbenzenesulfonamide CAS No. 898077-27-5

N,4-dipropylbenzenesulfonamide

Cat. No. B2495627
CAS RN: 898077-27-5
M. Wt: 241.35
InChI Key: FAAIGQYYAXPMLR-UHFFFAOYSA-N
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Description

N,4-dipropylbenzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPBS is a sulfonamide derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Mechanism of Action

N,4-dipropylbenzenesulfonamide exerts its therapeutic effects by inhibiting specific enzymes and signaling pathways involved in various diseases. In cancer, N,4-dipropylbenzenesulfonamide inhibits the activity of histone deacetylases (HDACs) and activates the tumor suppressor gene p53, leading to apoptosis and cell cycle arrest. In Alzheimer's disease, N,4-dipropylbenzenesulfonamide inhibits the activity of beta-secretase and gamma-secretase enzymes, reducing the production of amyloid-beta plaques. In diabetes, N,4-dipropylbenzenesulfonamide activates the AMP-activated protein kinase (AMPK) pathway, leading to improved insulin sensitivity and glucose uptake.
Biochemical and Physiological Effects:
N,4-dipropylbenzenesulfonamide has been shown to have various biochemical and physiological effects in different disease models. In cancer, N,4-dipropylbenzenesulfonamide induces apoptosis, inhibits cell cycle progression, and reduces tumor growth. In Alzheimer's disease, N,4-dipropylbenzenesulfonamide reduces the accumulation of amyloid-beta plaques and improves cognitive function. In diabetes, N,4-dipropylbenzenesulfonamide improves insulin sensitivity, reduces blood glucose levels, and protects against diabetic complications.

Advantages and Limitations for Lab Experiments

N,4-dipropylbenzenesulfonamide has several advantages for lab experiments, such as its easy synthesis, high purity, and low toxicity. However, N,4-dipropylbenzenesulfonamide also has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and efficacy.

Future Directions

N,4-dipropylbenzenesulfonamide has several potential future directions for research, such as exploring its therapeutic applications in other diseases, developing new synthetic methods to improve its efficacy and bioavailability, and conducting clinical trials to evaluate its safety and efficacy in humans. Additionally, N,4-dipropylbenzenesulfonamide can be used as a tool compound to study the mechanisms of various diseases and develop new therapies.

Synthesis Methods

N,4-dipropylbenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-propylbenzenesulfonyl chloride with diethylamine followed by the reaction of the resulting product with propylamine. The final product is obtained through recrystallization and purification techniques.

Scientific Research Applications

N,4-dipropylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. In cancer research, N,4-dipropylbenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, N,4-dipropylbenzenesulfonamide has been shown to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In diabetes research, N,4-dipropylbenzenesulfonamide has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

N,4-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-3-5-11-6-8-12(9-7-11)16(14,15)13-10-4-2/h6-9,13H,3-5,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAAIGQYYAXPMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-dipropylbenzenesulfonamide

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